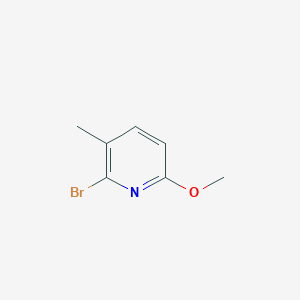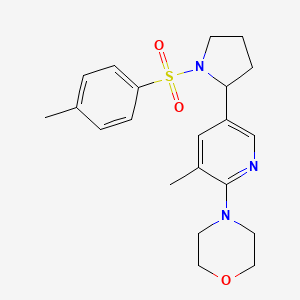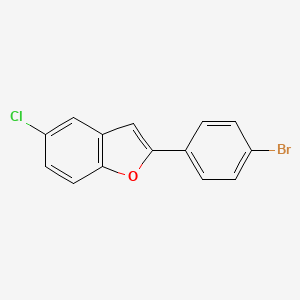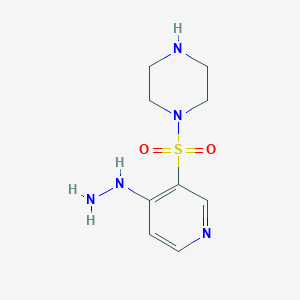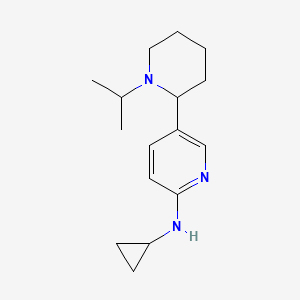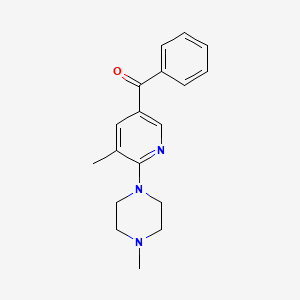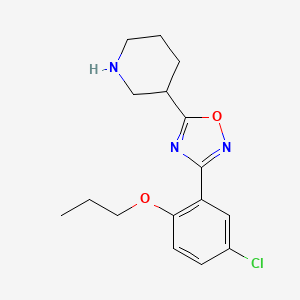
3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Substitution reactions: Introduction of the 5-chloro-2-propoxyphenyl and piperidin-3-yl groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
- Use of catalysts to increase reaction efficiency.
- Control of temperature and pressure to ensure high yield and purity.
- Implementation of continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other higher oxidation states.
Reduction: Conversion to lower oxidation states or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Chloro-2-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(5-Chloro-2-ethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole
Uniqueness
3-(5-Chloro-2-propoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propoxy group may impart different solubility and stability characteristics compared to its methoxy or ethoxy analogs.
Propriétés
Formule moléculaire |
C16H20ClN3O2 |
|---|---|
Poids moléculaire |
321.80 g/mol |
Nom IUPAC |
3-(5-chloro-2-propoxyphenyl)-5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H20ClN3O2/c1-2-8-21-14-6-5-12(17)9-13(14)15-19-16(22-20-15)11-4-3-7-18-10-11/h5-6,9,11,18H,2-4,7-8,10H2,1H3 |
Clé InChI |
SKBFVTXCVJYQJB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)Cl)C2=NOC(=N2)C3CCCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


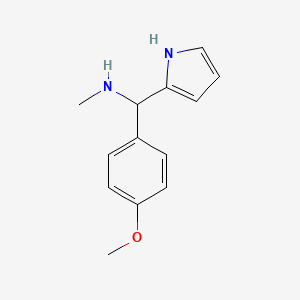
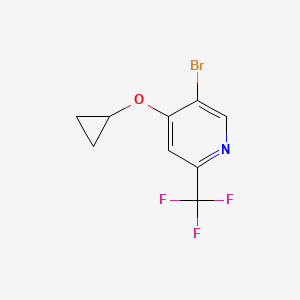
![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
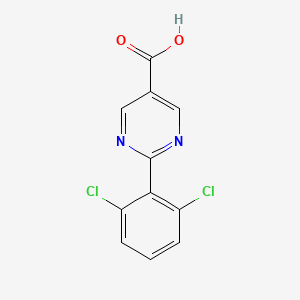

![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
